methyl 2-(5-(4-bromophenyl)-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate
Description
Methyl 2-(5-(4-bromophenyl)-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring:
- A 1H-imidazole core substituted at position 5 with a 4-bromophenyl group.
- A thioether linkage at position 2, connected to a 2-oxoethyl moiety.
- A 4-methylthiazol-2-yl amino group attached to the oxoethyl chain.
- A methyl acetate ester at the imidazole’s N1 position.
This compound likely targets pharmacological pathways due to structural motifs shared with bioactive molecules, such as anti-inflammatory or antimicrobial agents . Its synthesis may involve imidazole ring formation, thioether coupling, and esterification, analogous to methods in and .
Properties
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S2/c1-11-9-27-17(21-11)22-15(24)10-28-18-20-7-14(23(18)8-16(25)26-2)12-3-5-13(19)6-4-12/h3-7,9H,8,10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTOXVWOJMTOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole and imidazole derivatives, including methyl 2-(5-(4-bromophenyl)-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate. The compound has been evaluated for its activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
Case Study: Anticancer Screening
In a study involving thiazole derivatives, certain compounds demonstrated significant cytotoxicity against MCF7 cells, with some exhibiting IC50 values lower than standard chemotherapeutics like cisplatin . The molecular docking studies indicated favorable binding interactions with target receptors, suggesting a mechanism of action that warrants further exploration.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been widely documented, and this compound is no exception. Its derivatives have shown promising results against a range of bacterial and fungal pathogens.
Research Findings
A comprehensive evaluation of various thiazole compounds revealed that some derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the synthesis of 4-(4-bromophenyl)thiazol-2-amines showed enhanced antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant activities. This compound may contribute to this field through its structural components that are known to influence neuroactivity.
Evidence of Efficacy
In a study assessing various thiazole derivatives for anticonvulsant activity, certain compounds demonstrated significant efficacy in reducing seizure activity in animal models, suggesting that modifications to the thiazole structure can enhance neuroprotective effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that specific substitutions on the thiazole and imidazole rings can significantly impact their biological activities.
Key Insights
Studies have shown that electron-withdrawing groups on the phenyl ring enhance anticancer activity, while specific thiazole modifications improve antimicrobial potency . This knowledge can guide future synthetic efforts aimed at developing more effective therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
Key Observations:
Core Heterocycle: The target’s imidazole core contrasts with benzimidazole or triazole in analogs, affecting aromatic stacking and hydrogen bonding .
Substituent Effects:
- The 4-bromophenyl group enhances steric bulk and lipophilicity compared to 4-fluorophenyl (Compound 9) or 4-chlorophenyl () .
- The methyl acetate ester may improve metabolic stability over acetamide (Compound 9) or carboxylic acid derivatives () .
Thioether Linkage: Common in all analogs, this group facilitates nucleophilic substitution reactions during synthesis and influences redox activity .
Pharmacological and Physicochemical Properties
- Benzimidazole analogs () exhibit antimicrobial and anticancer activities, which the target may share due to structural overlap .
- Solubility and Stability:
Q & A
Basic: What are the key synthetic steps for preparing methyl 2-(5-(4-bromophenyl)-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate?
Methodological Answer:
The synthesis involves three critical stages:
Imidazole Core Formation : React 4-bromobenzaldehyde with a suitable amine (e.g., ammonium acetate) under acidic conditions (e.g., acetic acid) to form the 5-(4-bromophenyl)-1H-imidazole intermediate. Microwave-assisted methods may enhance reaction efficiency .
Thioether Linkage Introduction : Treat the imidazole intermediate with 2-mercapto-N-(4-methylthiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC .
Esterification : React the thioether-linked intermediate with methyl chloroacetate under reflux in acetonitrile, using triethylamine as a catalyst. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Characterization : Confirm structure via -/-NMR (aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 170–175 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and LC-MS (expected [M+H]⁺ ≈ 520–530 m/z) .
Advanced: How do substituents on the phenyl and thiazole rings influence biological activity?
Methodological Answer:
Substituent effects can be systematically evaluated via:
- Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl group enhances electrophilicity, potentially increasing binding to targets like kinases or DNA. Compare with 4-fluorophenyl analogs to assess halogen-specific interactions .
- Thiazole Modifications : The 4-methyl group on the thiazole ring improves lipophilicity, enhancing membrane permeability. Replace with bulkier groups (e.g., trifluoromethyl) to study steric effects on target engagement .
- SAR Studies : Synthesize analogs with varying aryl/heteroaryl substituents and test in enzyme inhibition assays (e.g., COX-1/2) or antimicrobial screens. Use molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with activity .
Basic: What analytical techniques are critical for validating purity and structure?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Retention time shifts indicate impurities .
- Spectroscopy :
- NMR : Confirm imidazole C-H protons (δ 7.5–8.0 ppm) and ester methyl groups (δ 3.6–3.8 ppm). -NMR detects carbonyl carbons (amide C=O at ~165 ppm, ester C=O at ~170 ppm) .
- FT-IR : Validate thioether (C-S stretch at 600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion and fragmentation patterns (e.g., loss of methyl ester group) .
Advanced: How can conflicting bioactivity data across analogs be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate via:
Dose-Response Curves : Test compounds at 5–6 concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values. Use nonlinear regression (GraphPad Prism) .
Counter-Screens : Assess selectivity against related enzymes (e.g., COX-1 vs. COX-2) or cell lines (e.g., cancerous vs. normal) .
Physicochemical Profiling : Measure logP (shake-flask method) and solubility (UV-Vis spectroscopy) to rule out bioavailability issues .
Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent choice, incubation time) .
Basic: What in vitro assays are suitable for initial biological evaluation?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values <50 µg/mL suggest promise .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Normalize viability to untreated controls; IC₅₀ <10 µM warrants further study .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate). Include celecoxib as a positive control .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Screening : Test DMF vs. DMSO for thioether formation. DMF typically offers higher yields (70–80%) due to better nucleophilicity .
- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance deprotonation of thiol intermediates, improving coupling efficiency .
- Flow Chemistry : Implement continuous-flow reactors for esterification steps, reducing reaction time from hours to minutes and minimizing byproducts .
Basic: What safety precautions are essential during synthesis?
Methodological Answer:
- Toxic Reagents : Handle 4-bromobenzaldehyde (lachrymator) and DMF (hepatotoxin) in a fume hood. Use nitrile gloves and eye protection .
- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before disposal. Halogenated waste requires separate containers .
Advanced: How can crystallography aid in understanding structure-activity relationships?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral rotations between the imidazole and thiazole rings. Compare with docking poses to validate binding conformations .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···π contacts) influencing solubility and crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
